molecular formula C13H19ClN2O B2436572 N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride CAS No. 151434-95-6

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

Cat. No.: B2436572
CAS No.: 151434-95-6
M. Wt: 254.76
InChI Key: MYYLVQFXWRFWFZ-MNMPKAIFSA-N
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Description

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic properties and industrial applications. The compound is known for its unique chemical structure, which includes an aminocyclohexyl group attached to a benzamide moiety, and is often used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride typically involves the reaction of (1R,2R)-2-aminocyclohexanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-trans-2-Aminocyclohexanol hydrochloride
  • ®-2-aminocyclohexanol
  • trans-4-Cyclohexene-1,2-diamine dihydrochloride

Uniqueness

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLVQFXWRFWFZ-MNMPKAIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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